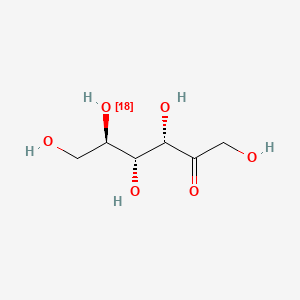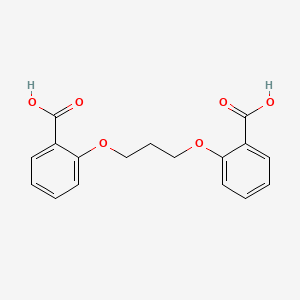
1,3-Bis(carboxyphenoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(carboxyphenoxy)propane: is an organic compound with the molecular formula C17H16O6. It is a significant building block for polyanhydrides, a class of bioerodible polymers with applications in drug delivery systems . The compound is known for its ability to form biodegradable carriers, making it valuable in medical and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(carboxyphenoxy)propane can be synthesized through a reaction involving 1,3-dibromopropane and 4-hydroxybenzoic acid. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage between the two aromatic rings and the propane chain .
Industrial Production Methods: In industrial settings, the production of this compound involves the melt-condensation of 1,3-dibromopropane with 4-hydroxybenzoic acid. This method ensures high yields and purity of the final product, which is crucial for its application in drug delivery systems .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(carboxyphenoxy)propane primarily undergoes esterification and polymerization reactions. It can react with diacid chlorides to form polyanhydrides, which are used in biodegradable polymer applications.
Common Reagents and Conditions:
Esterification: The compound reacts with alcohols in the presence of acid catalysts to form esters.
Polymerization: It reacts with diacid chlorides under specific conditions to form polyanhydrides.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1,3-Bis(carboxyphenoxy)propane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Bis(carboxyphenoxy)propane involves its ability to form polyanhydrides through polymerization. These polyanhydrides degrade via surface erosion, releasing the encapsulated drug in a controlled manner. The molecular targets and pathways involved include the hydrolysis of anhydride bonds, leading to the gradual breakdown of the polymer matrix .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(4-carboxyphenoxy)propane
- Poly(1,3-bis(carboxyphenoxy)propane-co-sebacic anhydride)
Comparison: this compound is unique due to its specific structure, which allows for the formation of polyanhydrides with desirable degradation rates and mechanical properties. Compared to similar compounds, it offers a balance between hydrophobicity and biodegradability, making it suitable for various biomedical applications .
Eigenschaften
Molekularformel |
C17H16O6 |
|---|---|
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
2-[3-(2-carboxyphenoxy)propoxy]benzoic acid |
InChI |
InChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
WXMFWWZIJLIMLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


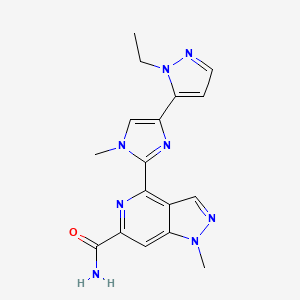

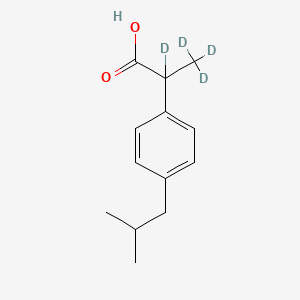
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
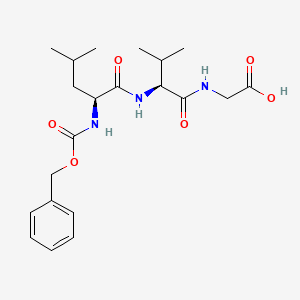


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
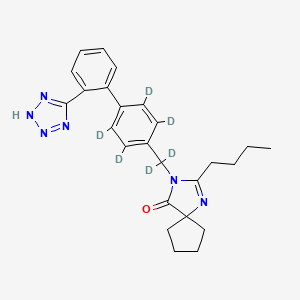
pyrimidine-2,4-dione](/img/structure/B12392482.png)
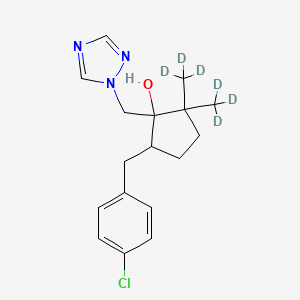
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)

